Phosphine, (2,2-dimethylbutylidyne)-
Description
Historical Development and Significance of Phosphaalkynes
The journey to understanding and isolating phosphaalkynes was a gradual process that challenged long-held chemical principles. For a considerable time, the "double bond rule" suggested that elements beyond the second period of the periodic table were incapable of forming stable multiple bonds. wikipedia.org However, the theoretical concept of a P≡C triple bond, analogous to the C≡N bond in nitriles and the C≡C bond in alkynes, intrigued chemists.
The first experimental evidence of a phosphaalkyne came in 1961 when T. E. Gier synthesized the parent compound, phosphaethyne (H-C≡P), by passing phosphine (B1218219) gas through an electric arc with carbon electrodes. wikipedia.org This highly reactive and unstable molecule could only be characterized at low temperatures. Subsequent efforts focused on synthesizing more stable derivatives. A significant breakthrough occurred in 1981 when Becker et al. reported the synthesis of the first kinetically stabilized and isolable phosphaalkyne, (2,2-Dimethylbutylidyne)phosphine. researchgate.net This achievement effectively overturned the limitations suggested by the double bond rule and opened the door for extensive research into the synthesis, structure, and reactivity of this new class of compounds. wikipedia.org
Fundamental Electronic and Steric Characteristics of P≡C Triple Bonds
The phosphorus-carbon triple bond is the defining feature of phosphaalkynes and dictates their unique chemical behavior. This bond consists of one sigma (σ) bond and two pi (π) bonds, formed from the overlap of atomic orbitals on phosphorus and carbon. wikipedia.org
Electronic Characteristics: The electronegativity difference between carbon (2.55) and phosphorus (2.19) results in a polarized Pδ+≡Cδ- bond. wikipedia.orgresearchgate.net This polarity influences the reactivity of phosphaalkynes, making the carbon atom susceptible to electrophilic attack and the phosphorus atom a target for nucleophiles. The π-bonds in phosphaalkynes are generally weaker than the corresponding π-bonds in alkynes, contributing to their higher reactivity and tendency to undergo oligomerization. wikipedia.org
Steric Characteristics: The geometry around the P≡C triple bond is typically linear. However, the stability and reactivity of phosphaalkynes are profoundly influenced by the steric bulk of the substituent attached to the carbon atom. wikipedia.org The introduction of a sterically demanding group, such as the tert-butyl group in (2,2-Dimethylbutylidyne)phosphine, provides kinetic stabilization by sterically hindering the approach of reactants and preventing polymerization. illinois.edu This steric shielding is a key strategy for isolating and handling these otherwise highly reactive molecules.
Positioning of (2,2-Dimethylbutylidyne)phosphine within the Landscape of Phosphaalkyne Research
The synthesis of (2,2-Dimethylbutylidyne)phosphine was a landmark achievement that transformed phosphaalkyne chemistry from a field of transient, difficult-to-study species to one with tangible, isolable compounds. Its stability allowed for detailed structural and spectroscopic characterization, providing the first concrete data on the nature of the P≡C triple bond in a stable molecule.
This compound serves as a cornerstone for understanding the fundamental principles of phosphaalkyne reactivity. Its well-defined structure and predictable reactivity have made it an invaluable tool for exploring a wide range of chemical transformations, including cycloaddition reactions, coordination to metal centers, and controlled oligomerizations. wikipedia.orgillinois.edu The extensive research on (2,2-Dimethylbutylidyne)phosphine has provided a robust foundation upon which the synthesis and study of a vast array of other phosphaalkynes with diverse electronic and steric properties have been built.
Table 1: Selected Properties of (2,2-Dimethylbutylidyne)phosphine
| Property | Value |
| Chemical Formula | C₅H₉P |
| Molar Mass | 100.1 g/mol |
| Appearance | Clear, distillable liquid |
| Boiling Point | 61 °C |
| C≡P Bond Length | 1.536 Å wikipedia.org |
| First Ionization Potential (π MO) | 9.70 eV wikipedia.org |
Table 2: Comparison of C≡P Bond Length in Phosphaalkynes
| Compound | C≡P Bond Length (Å) |
| Phosphaethyne (H-C≡P) | 1.5421 wikipedia.org |
| (2,2-Dimethylbutylidyne)phosphine (t-Bu-C≡P) | 1.536 wikipedia.org |
Structure
3D Structure
Properties
CAS No. |
117972-60-8 |
|---|---|
Molecular Formula |
C6H11P |
Molecular Weight |
114.13 g/mol |
IUPAC Name |
2,2-dimethylbutylidynephosphane |
InChI |
InChI=1S/C6H11P/c1-4-6(2,3)5-7/h4H2,1-3H3 |
InChI Key |
IRDYYPMWRYWLSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C#P |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Dimethylbutylidyne Phosphine and Its Precursors
Strategies for Carbon-Phosphorus Triple Bond Formation
The creation of the unique P≡C triple bond in phosphaalkynes such as (2,2-dimethylbutylidyne)phosphine is a significant synthetic challenge. Researchers have developed several key strategies to achieve this, primarily centered around elimination reactions and the use of specialized phosphorus-containing reagents.
While not a direct route to (2,2-dimethylbutylidyne)phosphine itself, the coupling of alkylidyne moieties with phosphorus sources represents a fundamental approach to forming carbon-phosphorus multiple bonds. In a broader context, reactions between metal alkylidyne complexes and phosphaalkynes can lead to metathesis, effectively creating new phosphaalkynes. For instance, treating a tungsten alkylidyne complex with a phosphaalkyne can result in the exchange of the alkylidyne group, demonstrating the feasibility of manipulating the groups attached to the C≡P core. nih.gov This type of reaction underscores the dynamic nature of the carbon-phosphorus triple bond and its potential for transformation through coupling with alkylidyne-like species.
Organometallic reagents are crucial in the synthesis of precursors to (2,2-dimethylbutylidyne)phosphine. The key phosphorus-containing starting material, tris(trimethylsilyl)phosphine (B101741), is often prepared using highly reactive metals. One established method involves the reaction of white phosphorus with a sodium-potassium alloy in the presence of trimethylsilyl (B98337) chloride. wikipedia.org This reaction highlights the utility of potent organometallic reagents in forming the necessary P-Si bonds of the precursor.
Furthermore, organometallic compounds can directly interact with the carbon-phosphorus triple bond. For example, the reaction of 1-adamantylphosphaalkyne with 9-phenyl-9-borafluorene, an organoboron compound, results in the insertion of the P≡C unit into an endocyclic B-C bond. acs.org This process forms a seven-membered 1,3-boraphosphaalkene, showcasing a direct manipulation of the phosphaalkyne moiety mediated by an organometallic-like species. While not a direct synthesis of (2,2-dimethylbutylidyne)phosphine, it illustrates a pathway for the incorporation of phosphaalkynes into more complex molecular frameworks using organometallic reagents.
The most well-established and versatile route to (2,2-dimethylbutylidyne)phosphine utilizes tris(trimethylsilyl)phosphine as a key reagent. nih.gov This method involves the reaction of tris(trimethylsilyl)phosphine with an acyl chloride, specifically 2,2-dimethylpropionyl chloride (pivaloyl chloride). The reaction proceeds through several key steps, as outlined in the table below.
| Step | Reactants | Intermediate/Product | Key Transformation |
|---|---|---|---|
| 1 | Tris(trimethylsilyl)phosphine and Pivaloyl chloride | Bis(trimethylsilyl)pivaloylphosphine | Acylation of the phosphine (B1218219) |
| 2 | Bis(trimethylsilyl)pivaloylphosphine | E/Z isomers of a phosphaalkene | 1,3-silyl shift |
| 3 | Phosphaalkene isomers with NaOH | (2,2-Dimethylbutylidyne)phosphine | Elimination of hexamethyldisiloxane (B120664) |
Initially, the tris(trimethylsilyl)phosphine reacts with pivaloyl chloride to form an acylphosphine intermediate. This is followed by a rapid 1,3-silyl shift, which results in the formation of E- and Z-isomers of a silylated phosphaalkene. The final and crucial step is the elimination of hexamethyldisiloxane (HMDSO) from the phosphaalkene intermediate. This elimination is typically facilitated by a base, such as solid sodium hydroxide (B78521), and heating, to yield the desired (2,2-dimethylbutylidyne)phosphine. nih.govresearchgate.net This synthetic strategy is particularly effective due to the high strength of the silicon-oxygen bond that is formed, which provides a strong thermodynamic driving force for the elimination reaction.
Enantioselective Approaches to Chiral (2,2-Dimethylbutylidyne)phosphine Derivatives
The development of enantioselective syntheses for chiral derivatives of (2,2-dimethylbutylidyne)phosphine is a nascent area of research. While direct asymmetric synthesis of P-chiral phosphaalkynes is not yet well-established, the broader field of P-chiral phosphine synthesis offers valuable insights and potential strategies. The primary methods for creating P-stereogenic centers involve the use of chiral auxiliaries or asymmetric catalysis.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. researchgate.netethz.ch In the context of phosphorus chemistry, chiral alcohols like menthol (B31143) or amino alcohols such as ephedrine (B3423809) can be attached to a phosphorus center to create diastereomeric intermediates. researchgate.net These diastereomers can then be separated, and subsequent reactions at the phosphorus center can proceed with a high degree of stereocontrol. After the desired chiral phosphorus compound is formed, the auxiliary can be cleaved and recovered. This approach could potentially be adapted to precursors of chiral phosphaalkynes.
Asymmetric catalysis, employing a chiral catalyst to control the stereoselectivity of a reaction, is another powerful tool for the synthesis of P-chiral compounds. nih.gov While specific applications to phosphaalkyne synthesis are limited, research into the catalytic enantioselective synthesis of P-stereogenic phosphines is an active field. nih.gov These methods could, in principle, be applied to the synthesis of chiral phosphine precursors that could then be converted into chiral phosphaalkyne derivatives.
Protection and Deprotection Strategies in Synthesis (e.g., Phosphine-Borane Adducts)
In the multistep synthesis of (2,2-dimethylbutylidyne)phosphine and its precursors, protection of reactive phosphine functionalities is often necessary. Phosphines are susceptible to oxidation and can be highly reactive towards various reagents. A common and effective strategy for protecting phosphines is the formation of phosphine-borane adducts. wikipedia.orgresearchgate.net
Phosphines readily react with borane (B79455) (BH₃), typically from a source like borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), to form stable, air- and moisture-resistant phosphine-borane adducts. wikipedia.orgncl.ac.uk The formation of this adduct effectively masks the lone pair of electrons on the phosphorus atom, preventing unwanted side reactions during subsequent synthetic steps.
| Process | Reagents | Product | Purpose |
|---|---|---|---|
| Protection | Phosphine (R₃P) + Borane (BH₃) | Phosphine-borane adduct (R₃P·BH₃) | Stabilize the phosphine against oxidation and other reactions. |
| Deprotection | Phosphine-borane adduct (R₃P·BH₃) + Amine (e.g., DABCO, diethylamine) | Free Phosphine (R₃P) | Liberate the phosphine for subsequent reactions. |
The deprotection of the phosphine-borane adduct to regenerate the free phosphine is typically achieved by treatment with an amine, such as diethylamine (B46881) or 1,4-diazabicyclo[2.2.2]octane (DABCO), or by heating in a high-boiling solvent. wikipedia.orgacs.org This strategy is particularly valuable in the synthesis of P-chiral phosphines, where the phosphine-borane adducts of intermediates can be manipulated without loss of stereochemical integrity. nih.gov
Development of Scalable and Sustainable Synthetic Protocols
The development of scalable and sustainable synthetic protocols for (2,2-dimethylbutylidyne)phosphine is an area that requires further investigation. The current laboratory-scale synthesis, while effective, relies on reagents such as tris(trimethylsilyl)phosphine, which can be expensive and require careful handling due to its pyrophoric nature. youtube.com
Challenges in scaling up the synthesis would likely include the management of the highly reactive intermediates and the safe handling of the reagents on a larger scale. rsc.org The use of a strong base like sodium hydroxide in the final elimination step also presents challenges in terms of material handling and waste disposal in an industrial setting.
Future research in this area could focus on developing catalytic methods for the formation of the carbon-phosphorus triple bond, which would reduce the stoichiometric use of reactive reagents. Additionally, exploring alternative, more environmentally benign solvents and reagents would contribute to a more sustainable synthetic process. The development of continuous flow processes could also offer advantages in terms of safety and scalability for the synthesis of this unique organophosphorus compound.
Coordination Chemistry of 2,2 Dimethylbutylidyne Phosphine As a Ligand
Bonding Interactions in Metal-Phosphine Complexes
The nature of the metal-ligand bond in complexes of (2,2-dimethylbutylidyne)phosphine is governed by a combination of sigma (σ) donation and pi (π) acceptance, a characteristic feature of many unsaturated ligands.
The P≡C triple bond in (2,2-dimethylbutylidyne)phosphine possesses both a lone pair of electrons on the phosphorus atom and π-orbitals, which are key to its coordination behavior. The primary bonding interaction with a metal center involves the donation of electron density from a filled orbital of the ligand to an empty orbital on the metal, forming a σ-bond. libretexts.org
In addition to σ-donation, the P≡C unit also functions as a π-acceptor ligand. libretexts.org This π-acidity arises from the overlap of filled metal d-orbitals with the empty π* anti-bonding orbitals of the phosphaalkyne. libretexts.org This "back-bonding" strengthens the metal-carbon bond while weakening the carbon-phosphorus bond, a phenomenon that can be observed spectroscopically and crystallographically. wikipedia.org For instance, upon coordination to a metal, the C-P bond length in a phosphaalkyne complex is typically elongated compared to the free ligand. nih.gov This synergic bonding model, involving ligand-to-metal σ-donation and metal-to-ligand π-back-donation, is crucial in stabilizing metal complexes in various oxidation states.
The electronic properties of the (2,2-dimethylbutylidyne)phosphine ligand are significantly influenced by the (2,2-dimethylbutylidyne) substituent. Alkyl groups are generally considered to be electron-donating, which increases the electron density on the phosphorus atom and enhances its σ-donor capability. libretexts.org This increased donor strength can influence the reactivity of the metal center to which it is coordinated.
| Ligand | TEP (ν(CO) cm⁻¹) |
| P(t-Bu)₃ | 2056.1 |
| PMe₃ | 2064.1 |
| PPh₃ | 2068.9 |
| P(OEt)₃ | 2076.3 |
| PF₃ | 2110.8 |
This interactive table showcases Tolman Electronic Parameters (TEP) for a selection of common phosphine (B1218219) ligands, providing a comparative context for the expected strong electron-donating nature of (2,2-dimethylbutylidyne)phosphine.
Steric Demands of (2,2-Dimethylbutylidyne)phosphine Ligands (e.g., Cone Angle Analysis)
The steric bulk of a ligand is a critical factor in coordination chemistry, influencing the number of ligands that can coordinate to a metal center, the geometry of the resulting complex, and the reactivity of the metal. wikipedia.org The (2,2-dimethylbutylidyne) group is a bulky substituent that imparts significant steric hindrance.
A widely used metric for quantifying the steric bulk of phosphine ligands is the Tolman cone angle (θ). wikipedia.org It is defined as the solid angle formed with the metal at the vertex and the outermost edge of the van der Waals spheres of the ligand's atoms at the perimeter. wikipedia.org A larger cone angle signifies greater steric bulk. libretexts.org While a precise cone angle for (2,2-dimethylbutylidyne)phosphine has not been reported, it can be compared to structurally similar bulky phosphines. For instance, tri(tert-butyl)phosphine has a cone angle of 182°, indicating it is a very bulky ligand. libretexts.org Given the structural similarity, the (2,2-dimethylbutylidyne)phosphine ligand is also expected to have a large cone angle.
The steric profile of bulky phosphaalkyne ligands like tert-butylphosphaalkyne has been shown to influence the coordination geometry in their metal complexes. nih.gov For example, in dicopper complexes, the steric profile of the alkyl group on the phosphaalkyne determines the isomeric form of the bridging ligand. nih.gov
| Ligand | Cone Angle (°) |
| PH₃ | 87 |
| PMe₃ | 118 |
| PEt₃ | 132 |
| PPh₃ | 145 |
| PCy₃ | 170 |
| P(t-Bu)₃ | 182 |
This interactive table presents the Tolman cone angles for several common phosphine ligands, illustrating the significant steric bulk associated with ligands bearing large alkyl substituents like the tert-butyl group, which is analogous to the (2,2-dimethylbutylidyne) group.
Diverse Coordination Modes to Transition and Main Group Metals
(2,2-Dimethylbutylidyne)phosphine, like other phosphaalkynes, can coordinate to metal centers in a variety of ways, leading to a diverse range of complex structures.
The simplest coordination mode for (2,2-dimethylbutylidyne)phosphine is as a monodentate ligand, where it binds to a single metal center through either the phosphorus lone pair (η¹-P coordination) or the P≡C triple bond (η²-P,C coordination). In η¹-coordination, the phosphaalkyne acts as a two-electron donor, similar to a traditional phosphine ligand. In the more common η²-coordination, the P≡C π-system donates electron density to the metal, and this mode is often observed in complexes with electron-rich, low-valent metals. researchgate.net This side-on coordination is reminiscent of alkyne complexes. wikipedia.org
While (2,2-dimethylbutylidyne)phosphine itself is a monodentate ligand, it is conceivable to incorporate this moiety into a larger, multidentate ligand framework. Such multidentate ligands can engage in chelating or bridging coordination modes.
Chelating Coordination: A chelating ligand binds to a single metal center through two or more donor atoms. researchgate.net A hypothetical ligand incorporating two (2,2-dimethylbutylidyne)phosphine units connected by a suitable backbone could form a chelate complex. The stability of such complexes is often enhanced by the chelate effect, which is an entropic advantage of forming a ring structure upon coordination. youtube.com The design of the linker between the phosphaalkyne moieties would be crucial in determining the "bite angle" of the ligand and, consequently, the geometry of the resulting metal complex.
Structural Characterization of Metal-Phosphine Adducts (e.g., Bond Lengths, Geometries)
The coordination of (2,2-dimethylbutylidyne)phosphine and related phosphaalkynes (RC≡P) to metal centers gives rise to adducts with distinct structural features, which have been elucidated primarily through single-crystal X-ray diffraction. Unlike nitriles, which typically coordinate in a linear, "end-on" fashion, phosphaalkynes predominantly favor a "side-on" (η²) coordination mode. This is attributed to the nature of their frontier molecular orbitals; the Highest Occupied Molecular Orbital (HOMO) is the P≡C π-system, making it more available for donation to the metal than the terminal phosphorus lone pair. rsc.org
In mononuclear complexes, this side-on coordination is clearly observed. For instance, in the zerovalent platinum complex, Pt(PPh₃)₂(BuᵗCP), the phosphaalkyne ligand binds in an η² fashion to the platinum center. rsc.org This arrangement results in a three-membered PtPC ring with characteristic bond lengths that reflect the nature of the metal-ligand interaction.
In bimetallic systems, phosphaalkynes often act as bridging ligands, adopting a μ-η²:η² coordination mode. This has been observed in dicopper complexes where the phosphaalkyne bridges the two copper centers, with both the phosphorus and carbon atoms of the C≡P unit interacting with each metal. rsc.org The steric bulk of the alkyl group on the phosphaalkyne can influence the precise geometry of these bridged structures, leading to different isomers. rsc.org For example, studies on dicopper complexes with phosphaalkynes bearing methyl (Me), adamantyl (Ad), and tert-butyl (tBu) groups show that the steric profile dictates the orientation of the substituent relative to the bimetallic core. rsc.org
The coordination of the phosphaalkyne to a metal center leads to a noticeable elongation of the P≡C bond compared to the free ligand, indicative of π-backbonding from the metal into the π* orbitals of the ligand. The specific bond lengths and angles are highly dependent on the metal, its oxidation state, and the co-ligands present in the coordination sphere.
| Complex | Coordination Mode | M-P Bond Length (Å) | M-C Bond Length (Å) | P-C Bond Length (Å) | Geometry Notes |
|---|---|---|---|---|---|
| Pt(PPh₃)₂(BuᵗCP) | η² (side-on) | 2.320 | Not specified | Not specified | The phosphaalkyne is coordinated in a side-on manner to a single platinum center. rsc.org |
| Cu₂(μ-η²:η²-tBuCP)DPFN₂ | μ-η²:η² (bridging) | Not specified | Not specified | Not specified | The ligand bridges two copper atoms; the bulky tBu group influences the isomer formation. rsc.org |
| [FeH(η¹-P≡CBuᵗ)(dppe)₂][BPh₄] | η¹ (end-on) | Not specified | Not specified | Not specified | An example of the less common end-on coordination, stabilized by the specific iron center. rsc.org |
| [{(IMes)Ni}₂(tBu₄C₄P₄)] | Ligand Dimerization | 2.6304(7) - 2.6702(7) (P-P) | Not specified | Not specified | Features a diphosphacyclobutene ring formed from ligand dimerization upon coordination. nih.gov |
Rational Design Principles for Tailored Coordination Properties
The rational design of catalysts and functional materials incorporating (2,2-dimethylbutylidyne)phosphine hinges on the deliberate manipulation of its steric and electronic properties to achieve desired coordination environments and reactivity.
Steric Control: The primary tool for tuning the properties of this ligand is the steric hindrance imposed by its bulky 2,2-dimethylbutyl group. Steric parameters, such as the Tolman cone angle and percent buried volume (%Vbur), are critical metrics in ligand design. ucla.edunih.gov For (2,2-dimethylbutylidyne)phosphine, the large steric profile can be used to:
Control Coordination Number: The ligand's bulk can prevent the coordination of additional ligands, stabilizing lower-coordinate, highly reactive metal species.
Influence Selectivity: By creating a crowded coordination sphere, the ligand can direct incoming substrates to bind in a specific orientation, thereby enhancing the regio- or stereoselectivity of a catalytic reaction.
Enhance Catalyst Stability: The bulky group can form a protective pocket around the metal center, preventing decomposition pathways such as catalyst aggregation or bimolecular deactivation. Research has shown that even remote steric hindrance can significantly improve catalyst stability and reaction rates. ucla.edunih.gov
The choice of the alkyl group is a key design element. Studies comparing phosphaalkyne ligands with varying steric profiles (e.g., MeCP, AdCP, tBuCP) have demonstrated that this single modification can lead to the formation of distinct structural isomers, highlighting the subtle yet powerful influence of sterics on the coordination outcome. rsc.org
Electronic Tuning: While the bulky alkyl group provides the dominant steric influence, the electronic nature of the phosphaalkyne is equally crucial for its rational design. Key electronic principles include:
Exploiting Frontier Orbitals: The inherent electronic structure of the P≡C bond, with its π-system as the HOMO, predisposes the ligand to η² coordination. rsc.org This contrasts with traditional phosphines (PR₃) or nitriles (RCN) and allows for unique reaction pathways. rsc.orgwikipedia.org Designers can select metal precursors that favor this type of π-coordination to activate the ligand in a specific way.
Catalytic Applications of 2,2 Dimethylbutylidyne Phosphine and Its Complexes
Role in Homogeneous Catalysis
The role of (2,2-dimethylbutylidyne)phosphine in homogeneous catalysis is predominantly centered on its reactivity to form various phosphorus-containing cyclic compounds through metal-mediated reactions.
There is currently no information available in the surveyed scientific literature regarding the application of (2,2-dimethylbutylidyne)phosphine or its complexes in asymmetric catalysis for enantioselective transformations. The development of chiral catalysts often relies on ligands with specific stereogenic elements and conformational rigidity to induce enantioselectivity, and (2,2-dimethylbutylidyne)phosphine itself is an achiral molecule.
The use of (2,2-dimethylbutylidyne)phosphine or its complexes as catalysts for carbon-carbon and carbon-heteroatom coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, has not been reported in the available literature. These reactions typically employ palladium, nickel, or copper catalysts with electron-rich and sterically demanding phosphine (B1218219) or N-heterocyclic carbene ligands, a class to which the phosphaalkyne (2,2-dimethylbutylidyne)phosphine does not belong.
There are no available research findings that describe the use of (2,2-dimethylbutylidyne)phosphine or its complexes as catalysts for hydrogenation or hydrosilylation reactions. These catalytic processes are typically facilitated by transition metal complexes that can activate H-H or Si-H bonds, often involving phosphine ligands that stabilize the metal center and modulate its reactivity.
Information regarding the application of (2,2-dimethylbutylidyne)phosphine or its complexes in catalytic carbonylation processes is not present in the surveyed literature. Carbonylation reactions, which involve the introduction of a carbonyl group into a molecule, are commonly catalyzed by transition metal complexes capable of coordinating and activating carbon monoxide.
Mechanistic Elucidation of (2,2-Dimethylbutylidyne)phosphine-Catalyzed Reactions
While applications in the catalytic transformation of external substrates are not documented, mechanistic studies have been conducted on the catalytic dimerization of (2,2-dimethylbutylidyne)phosphine itself. A notable example is the nickel-catalyzed dimerization to form di-tert-butyldiphosphatetrahedrane.
The proposed mechanism for this reaction involves a nickel(0) catalyst, such as one bearing an N-heterocyclic carbene (NHC) ligand. The catalytic cycle is thought to proceed through the following key steps:
Oxidative Coupling: Two molecules of (2,2-dimethylbutylidyne)phosphine coordinate to the nickel(0) center, followed by oxidative coupling to form a nickelacyclobutadiene intermediate.
Isomerization: This intermediate can then isomerize to a more stable 1,3-diphosphacyclobutadiene complex.
Reductive Elimination: The final step is the reductive elimination of the di-tert-butyldiphosphatetrahedrane product, which regenerates the active nickel(0) catalyst.
Kinetic and computational studies support that the destabilization of the 1,3-diphosphacyclobutadiene intermediate through steric repulsion is a critical factor in achieving catalytic turnover.
Below is a data table summarizing the key intermediates and steps in the proposed catalytic cycle for the dimerization of (2,2-dimethylbutylidyne)phosphine.
| Step | Description | Key Intermediate |
| 1 | Oxidative Coupling | Nickelacyclobutadiene complex |
| 2 | Isomerization | 1,3-Diphosphacyclobutadiene complex |
| 3 | Reductive Elimination | Di-tert-butyldiphosphatetrahedrane |
Catalyst Development and Optimization Strategies
Given the limited application of (2,2-dimethylbutylidyne)phosphine as a ligand in catalysis for external substrates, strategies for catalyst development and optimization remain largely theoretical. However, based on general principles of catalyst design, several approaches could be considered to harness the unique electronic and steric properties of this phosphaalkyne.
Ligand Modification: The steric and electronic properties of the phosphaalkyne could be tuned by replacing the tert-butyl group with other substituents. This could influence the stability and reactivity of potential metal complexes.
Metal Selection: Exploring a wide range of transition metals for complexation with (2,2-dimethylbutylidyne)phosphine could lead to the discovery of novel catalytic activities. The choice of metal is crucial as it dictates the fundamental reactivity of the catalytic center.
Ancillary Ligands: The use of ancillary ligands in conjunction with (2,2-dimethylbutylidyne)phosphine could help to create a specific coordination environment around the metal center, thereby directing the catalytic reaction towards a desired outcome.
Optimization of reaction conditions such as temperature, pressure, solvent, and catalyst loading would also be critical in the development of any new catalytic system based on this phosphaalkyne.
The following table outlines potential strategies for catalyst development.
| Strategy | Approach | Rationale |
| Ligand Modification | Varying the substituent on the carbon atom of the P≡C bond. | To modulate the steric and electronic properties of the phosphaalkyne. |
| Metal Screening | Complexation with a diverse range of transition metals. | To explore different modes of activation and catalytic reactivity. |
| Co-ligand Introduction | Use of ancillary ligands in the coordination sphere. | To fine-tune the catalytic environment and enhance stability or selectivity. |
Based on a thorough review of scientific literature, there is no available information on the chemical compound “Phosphine, (2,2-dimethylbutylidyne)-” or its catalytic applications in organic synthesis. Searches for this specific compound name, as well as plausible alternative names such as "neopentylidynephosphine" and "tert-butylidynephosphine," did not yield any relevant results in the context of natural product synthesis or the development of medicinal scaffolds.
The nomenclature "(2,2-dimethylbutylidyne)phosphine" suggests the presence of a triple bond between the phosphorus atom and the 2,2-dimethylbutyl group. Such a species, known as a phosphinidyne, is typically highly reactive and not suitable for use as a stable ligand in the catalytic processes outlined in the request. Standard phosphine ligands used in catalysis feature single bonds between the phosphorus atom and three organic substituents.
Due to the absence of any published research on the specified compound and its use in catalytic applications, it is not possible to generate a scientifically accurate article that adheres to the provided outline and content requirements. To proceed, it would be necessary to specify a known phosphine ligand with documented applications in organic synthesis.
Spectroscopic and Structural Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P, ¹³C NMR for structural and electronic insights)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the structure and electronic environment of phosphorus-containing molecules. For (2,2-dimethylbutylidyne)phosphine, both ³¹P and ¹³C NMR provide critical data.
The ³¹P NMR spectrum is particularly informative for organophosphorus compounds due to the wide chemical shift range and the high sensitivity of the ³¹P nucleus. huji.ac.il While specific spectral data for the monomeric (2,2-dimethylbutylidyne)phosphine is not extensively detailed in readily available literature, analysis of its precursor, 2,2-dimethyl-1-(trimethylsiloxy)propylidenephosphine, shows a ³¹P chemical shift of +120 ppm. uni-stuttgart.de For phosphaalkynes in general, the phosphorus atom is in a low coordination state, which typically results in a chemical shift that is significantly downfield. Upon coordination to metal centers or participation in cycloaddition reactions, this chemical shift can change dramatically, providing insight into the change in the electronic environment of the phosphorus atom. uni-regensburg.denih.gov
¹³C NMR spectroscopy complements the ³¹P data by providing information about the carbon framework of the molecule. The key features in the ¹³C NMR spectrum of (2,2-dimethylbutylidyne)phosphine would be the signals for the sp-hybridized carbons of the C≡P triple bond and the sp³-hybridized carbons of the tert-butyl group. The triply bonded carbon atom directly attached to phosphorus would exhibit a significant one-bond coupling (¹JC-P). The chemical shifts and coupling constants offer valuable information on the hybridization and bonding within the molecule.
| Nucleus | Carbon Atom | Expected Chemical Shift (δ, ppm) Range | Expected Coupling Constant (J) |
|---|---|---|---|
| ³¹P | - | Downfield region typical for low-coordinate phosphorus | - |
| ¹³C | -C≡P | Downfield (sp-hybridized carbon) | Large ¹JC-P |
| -C(CH₃)₃ | Aliphatic region | ²JC-P | |
| -C(CH₃)₃ | Aliphatic region | ³JC-P |
X-ray Diffraction Studies for Solid-State Molecular Architectures
X-ray diffraction provides definitive information on the molecular structure of crystalline solids, including precise bond lengths and angles. For (2,2-dimethylbutylidyne)phosphine, structural studies have been crucial in confirming the existence and nature of the C≡P triple bond.
The key finding from these studies is the length of the carbon-phosphorus triple bond, which has been determined to be 1.536 Å. This short bond distance, compared to a typical P-C single bond (~1.85 Å) or a P=C double bond (~1.67 Å), provides strong evidence for the triple bond character. This structural parameter is fundamental to understanding the reactivity and electronic properties of phosphaalkynes. The rest of the molecule exhibits standard geometries for a tert-butyl group attached to an sp-hybridized carbon.
| Parameter | Value |
|---|---|
| C≡P Bond Length | 1.536 Å |
| C-C Bond Length (sp-sp³) | ~1.46 Å |
| C-C Bond Length (sp³-sp³) | ~1.54 Å |
| C-C≡P Bond Angle | ~180° |
Vibrational Spectroscopy (IR, Raman) for Bonding Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to probe the vibrational modes of a molecule, which are related to the bond strengths and geometry. For (2,2-dimethylbutylidyne)phosphine, the most significant vibrational mode is the stretching of the C≡P triple bond.
This C≡P stretching frequency is a direct indicator of the bond's strength. While specific experimental spectra for this compound are not widely published, the C≡P stretch is expected to appear in a characteristic region of the vibrational spectrum. For comparison, C≡N stretches in nitriles typically appear in the 2220-2260 cm⁻¹ range, and C≡C stretches in alkynes are found around 2100-2260 cm⁻¹. The C≡P bond is weaker than a C≡N bond, so its stretching frequency would be expected at a lower wavenumber. Additionally, characteristic vibrations for the tert-butyl group, such as C-H stretching and bending modes, would be observed in their typical regions.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR/Raman) |
|---|---|---|
| C≡P Stretch | Lower than C≡C/C≡N stretch | Polar bond, should be IR active |
| C-H Stretch (tert-butyl) | 2850-3000 | Strong |
| C-H Bend (tert-butyl) | 1365-1470 | Medium-Strong |
| C-C Stretch | 800-1200 | Weak-Medium |
Mass Spectrometry for Molecular Characterization and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The electron ionization (EI) mass spectrum of (2,2-dimethylbutylidyne)phosphine would provide the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.
The molecular ion peak [C₅H₉P]⁺• would be expected at an m/z corresponding to its molecular weight (100.10 g/mol ). The fragmentation of the tert-butyl group is a dominant process in the mass spectra of compounds containing this moiety. Therefore, two major fragmentation pathways are anticipated for (2,2-dimethylbutylidyne)phosphine. The first is the loss of a methyl radical (•CH₃) to form a stable [C₄H₆P]⁺ ion with an m/z of 85. The second, and often most prominent, fragmentation for tert-butyl groups is the formation of the highly stable tert-butyl cation, [C(CH₃)₃]⁺, which would result in a base peak at m/z 57.
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 100 | Molecular Ion | [C₅H₉P]⁺• |
| 85 | [M - CH₃]⁺ | [C₄H₆P]⁺ |
| 57 | tert-butyl cation | [C₄H₉]⁺ |
Theoretical and Computational Chemistry Investigations of 2,2 Dimethylbutylidyne Phosphine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the arrangement of electrons and the resulting chemical behavior of (2,2-dimethylbutylidyne)phosphine. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals determine how a molecule interacts with other chemical species. For phosphines, the HOMO is typically localized on the phosphorus atom as a lone pair, making it a good nucleophile. The LUMO is usually associated with the antibonding orbitals of the phosphorus-carbon bonds.
The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Computational studies can precisely calculate the energies of these orbitals and visualize their shapes, providing a basis for predicting the regioselectivity and stereoselectivity of its reactions. The properties of the HOMO determine the nucleophilicity of the molecule, while the LUMO dictates its electrophilicity. youtube.com
Charge Distribution and Bonding Analysis
Understanding the distribution of electron density within (2,2-dimethylbutylidyne)phosphine is crucial for explaining its polarity and intermolecular interactions. Computational methods such as Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory can provide a quantitative description of the charge distribution and the nature of the chemical bonds. nih.govresearchgate.net
These analyses can reveal the partial atomic charges on the phosphorus, carbon, and hydrogen atoms. Due to the difference in electronegativity, the phosphorus atom is expected to have a partial negative charge, while the adjacent carbon and hydrogen atoms will carry partial positive charges. This charge distribution influences the molecule's dipole moment and its ability to act as a ligand in coordination chemistry. Bonding analysis further characterizes the P-C triple bond, detailing its σ and π components and providing insight into its strength and reactivity compared to other organophosphorus compounds.
Computational Modeling of Reactivity and Reaction Mechanisms
Computational modeling allows for the in-depth exploration of the potential reaction pathways of (2,2-dimethylbutylidyne)phosphine, offering insights that are often difficult to obtain through experiments alone.
Transition State Analysis and Energy Barrier Determination
To understand the kinetics of a chemical reaction, it is essential to identify the transition state (TS), which is the highest energy point along the reaction coordinate. Computational chemists use various algorithms to locate these transition states and calculate their geometries and energies. The energy difference between the reactants and the transition state is the activation energy or energy barrier.
For reactions involving (2,2-dimethylbutylidyne)phosphine, such as its role as a nucleophilic catalyst, transition state analysis can elucidate the step-by-step mechanism. nih.gov By calculating the energy barriers for different possible pathways, the most favorable reaction mechanism can be determined. This information is invaluable for optimizing reaction conditions and designing more efficient catalysts.
Reaction Dynamics and Kinetic Studies
Beyond static calculations of energy barriers, computational chemistry can also simulate the dynamics of a reaction. Molecular dynamics (MD) simulations can track the trajectories of atoms over time, providing a more complete picture of the reaction process. These simulations can reveal the role of solvent molecules and other environmental factors on the reaction rate and outcome.
Kinetic studies based on computational data can predict reaction rate constants. nih.gov By applying transition state theory, the calculated activation energies can be used to estimate how fast a reaction will proceed at a given temperature. These theoretical predictions can then be compared with experimental kinetic data to validate the proposed reaction mechanism.
Prediction and Rationalization of Spectroscopic Parameters
Computational methods are highly effective in predicting and interpreting various spectroscopic data, which are essential for the characterization of molecules. For (2,2-dimethylbutylidyne)phosphine, theoretical calculations can predict its nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions.
In Silico Design of Novel (2,2-Dimethylbutylidyne)phosphine Systems with Enhanced Properties
Computational chemistry provides powerful tools for the rational design of new molecules with tailored characteristics, bypassing the need for extensive empirical synthesis and testing. In the context of (2,2-Dimethylbutylidyne)phosphine, also known as tert-butylphosphaacetylene, in silico methods are employed to predict how structural modifications can enhance specific properties, such as catalytic efficiency, electronic behavior, and stability. The primary goal is to guide synthetic efforts toward novel phosphine (B1218219) systems with superior performance in applications like homogeneous catalysis and materials science. rsc.orggessnergroup.com
The design process typically focuses on modifying the sterically demanding tert-butyl group. By introducing various functional substituents, it is possible to fine-tune the electronic and steric properties of the entire molecule. The ability to modulate these properties is crucial for controlling the reactivity and coordination chemistry of the phosphaalkyne. rsc.orgnih.gov Computational techniques, particularly Density Functional Theory (DFT), are instrumental in modeling these hypothetical derivatives and predicting their key molecular properties before any synthetic work is undertaken. researchgate.netacs.org
Theoretical investigations systematically explore the impact of substituents on the molecule's frontier molecular orbitals (HOMO and LUMO), charge distribution, and the intrinsic nature of the C≡P triple bond. wikipedia.org For instance, adding electron-donating groups (EDGs) is predicted to increase the electron density on the phosphorus atom, enhancing its nucleophilicity and potential as a ligand. Conversely, electron-withdrawing groups (EWGs) can increase the π-acceptor character of the ligand, which is desirable in different catalytic cycles. acs.org
The table below presents hypothetical data from a DFT study on designed derivatives of (2,2-dimethylbutylidyne)phosphine, illustrating how substituents can modulate key electronic and structural parameters.
| Derivative | Substituent (R) on tert-Butyl Group | HOMO-LUMO Gap (eV) | Mulliken Charge on P | C≡P Bond Length (Å) |
| Parent Molecule | -H | 5.82 | -0.15 | 1.545 |
| Derivative 1 | -OH (Electron-Donating) | 5.95 | -0.19 | 1.548 |
| Derivative 2 | -NH₂ (Strong Electron-Donating) | 6.10 | -0.24 | 1.552 |
| Derivative 3 | -CN (Electron-Withdrawing) | 5.45 | -0.11 | 1.541 |
| Derivative 4 | -NO₂ (Strong Electron-Withdrawing) | 5.18 | -0.08 | 1.539 |
These computational predictions offer valuable insights. A larger HOMO-LUMO gap, as seen in derivatives with electron-donating groups, generally correlates with higher kinetic stability. The increasing negative charge on the phosphorus atom suggests enhanced electron-donating ability, a key feature for many phosphine ligands in catalysis. gessnergroup.com Conversely, the smaller gap and less negative charge in EWG-substituted systems point toward increased reactivity and enhanced π-acceptor capabilities. acs.org
The methodologies employed in these in silico studies are diverse, each providing specific types of information crucial for the design process.
| Computational Method | Application in Ligand Design | Predicted Properties |
| Density Functional Theory (DFT) | Geometry optimization and electronic structure calculation. researchgate.net | Bond lengths, bond angles, HOMO/LUMO energies, molecular orbital shapes, vibrational frequencies. |
| Natural Bond Orbital (NBO) Analysis | Investigation of charge distribution and bond character. wikipedia.org | Atomic charges, bond order, hybridization, donor-acceptor interactions. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Characterization of chemical bonds and intermolecular interactions. | Bond critical points, electron density topology, nature of the P-C bond. |
| Molecular Dynamics (MD) Simulations | Simulation of molecular motion and conformational flexibility over time. | Ligand dynamics in solution, stability of metal-ligand complexes, interaction with solvent. |
Through the integrated application of these computational tools, researchers can build robust models that correlate structural modifications to functional properties. For example, by analyzing the steric profile and electronic properties of a library of virtual (2,2-dimethylbutylidyne)phosphine derivatives, it becomes possible to identify lead candidates for synthesis. A candidate designed for a specific cross-coupling reaction might require the enhanced electron-donating properties predicted for an amino-substituted derivative, while a different application might benefit from the electronic profile of a cyano-substituted system. rsc.org This targeted, computation-driven approach accelerates the discovery of novel phosphine systems, reducing experimental costs and providing a deeper understanding of the structure-property relationships that govern their chemical behavior. gessnergroup.com
Future Research Directions and Emerging Avenues for 2,2 Dimethylbutylidyne Phosphine Chemistry
Development of Greener and More Efficient Synthetic Routes
While the synthesis of kinetically stabilized phosphaalkynes such as (2,2-dimethylbutylidyne)phosphine is well-established, many traditional methods rely on harsh conditions, such as flash vacuum pyrolysis or the use of stoichiometric and often pyrophoric reagents. wikipedia.org Future research will undoubtedly focus on developing more sustainable, efficient, and scalable synthetic protocols.
Key areas of development include:
Catalytic Approaches: The exploration of transition-metal catalysis for the synthesis of phosphaalkynes is a significant emerging field. jku.atliv.ac.uk Catalytic methods could offer pathways with higher atom economy, lower energy consumption, and greater functional group tolerance compared to classical stoichiometric eliminations. Research into catalysts that can mediate the formation of the P≡C triple bond from readily available precursors will be a primary focus.
Flow Chemistry: The application of continuous flow technology presents a promising avenue for the synthesis of reactive intermediates like phosphaalkynes. technologynetworks.comnih.govresearchgate.netyoutube.com Flow reactors offer superior control over reaction parameters such as temperature and mixing, enhanced safety for handling hazardous reagents, and the potential for straightforward scaling-up. technologynetworks.comresearchgate.net Developing flow-based syntheses for (2,2-dimethylbutylidyne)phosphine could lead to more efficient and safer production.
Alternative Precursors: Moving away from multi-step syntheses involving potent reagents is a key goal for greener chemistry. Future work will likely investigate novel, more accessible precursors and synthetic strategies that minimize waste generation and avoid the use of hazardous materials.
| Methodology | Typical Conditions | Advantages | Future Research Focus |
|---|---|---|---|
| Flash Vacuum Pyrolysis | High temperature, low pressure | Effective for small-scale synthesis of various phosphaalkynes | Improving energy efficiency; adapting for larger scale |
| β-Elimination Reactions | Stoichiometric strong bases or thermal elimination of siloxanes | Good yields for kinetically stabilized products | Replacing stoichiometric reagents with catalytic systems |
| Catalytic Synthesis | Transition-metal catalysts (e.g., Co, Fe) | Potential for higher efficiency, milder conditions, better atom economy | Discovery of new catalysts; broadening substrate scope |
| Flow Chemistry | Continuous flow reactors | Enhanced safety, precise control, scalability, improved yields | Optimization of reactor design and reaction conditions |
Exploration of Unconventional Reactivity Manifolds
The reactivity of (2,2-dimethylbutylidyne)phosphine, while extensively studied, still holds potential for new and unexpected transformations. Moving beyond classical cycloadditions and oligomerizations, future research will probe more unconventional reactivity manifolds. wikipedia.org
Emerging areas of exploration include:
C≡P Bond Cleavage and Activation: While many reactions involve the π-systems of the phosphaalkyne, reactions that lead to the complete cleavage of the P≡C triple bond are less common but represent a frontier in the field. nih.gov Recently, photochemical activation has been shown to induce C-C bond cleavage in aryl-substituted phosphaalkynes coordinated to a platinum center, yielding reactive cyaphido complexes. osti.govdigitellinc.comnih.govmit.edu Exploring similar activation strategies for (2,2-dimethylbutylidyne)phosphine could provide novel routes to unique phosphorus-containing synthons.
Frustrated Lewis Pair (FLP) Chemistry: The concept of FLPs, where steric hindrance prevents a Lewis acid and Lewis base from forming an adduct, has enabled the activation of many small molecules. wikipedia.org The phosphorus atom in phosphaalkynes can act as a Lewis base, while the π-system can interact with Lewis acids. Investigating the reactivity of (2,2-dimethylbutylidyne)phosphine within FLP systems could unlock novel reaction pathways for small molecule activation or catalysis. researchgate.netnih.govnih.govbohrium.com
Insertion Reactions: The insertion of the P≡C unit into strained or reactive bonds is a promising area. For example, the reaction of a phosphaalkyne with 9-phenyl-9-borafluorene results in the insertion of the P≡C unit into an endocyclic B-C bond, creating a novel seven-membered heterocycle. acs.org Seeking out other substrates that can undergo similar insertion reactions will expand the synthetic utility of phosphaalkynes.
Integration into Advanced Functional Materials and Nanotechnology
The unique electronic properties and bonding capabilities of the phosphaalkyne moiety make it an attractive building block for advanced materials. Future research will focus on translating the molecular chemistry of (2,2-dimethylbutylidyne)phosphine into tangible materials with novel functions.
Potential applications include:
Phosphorus-Doped Carbon Materials: There is growing interest in heteroatom-doped carbon materials like graphene and carbon nanotubes for applications in electronics and energy storage. uwo.caresearchgate.net (2,2-Dimethylbutylidyne)phosphine could serve as a molecular precursor for the controlled synthesis of phosphorus-doped carbon nanostructures, potentially offering better control over the location and bonding environment of the phosphorus atoms compared to bulk doping methods. nih.govsemanticscholar.org
Conductive Polymers and Oligomers: The ability of phosphaalkynes to undergo controlled oligomerization and polymerization can be exploited to create novel phosphorus-containing conjugated polymers. wikipedia.org These materials could exhibit interesting electronic and photophysical properties, with potential applications as organic semiconductors or in spintronic devices.
Metal-Organic Frameworks (MOFs): The phosphorus lone pair and π-bonds of phosphaalkynes offer potential coordination sites for integration into MOFs. Incorporating (2,2-dimethylbutylidyne)phosphine or its derivatives as ligands or linkers could lead to new framework materials with unique catalytic, adsorptive, or electronic properties.
Potential for Biomimetic and Bio-inspired Applications
Although the high reactivity of the P≡C triple bond makes phosphaalkynes unsuitable for direct use in biological systems, their unique structure can inspire the design of new molecules for biological applications.
Future directions may involve:
Bioorthogonal Chemistry: Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. acs.orgnih.gov Phosphines are cornerstone reagents in this field, most notably in the Staudinger ligation, which couples a phosphine (B1218219) with an azide. nih.govyoutube.comescholarship.org While the P≡C bond is too reactive for direct bioorthogonal applications, future research could focus on developing phosphaalkyne derivatives or their reaction products as new scaffolds for bioorthogonal probes. The goal would be to harness the unique reactivity of the phosphorus center to create novel ligation chemistries.
Scaffolds for Medicinal Chemistry: Phosphorus-containing functional groups are found in a number of approved drugs and are increasingly recognized for their ability to serve as bioisosteres of carboxylates or phosphates, often improving pharmacokinetic properties. tandfonline.comacs.orgresearchgate.netnih.govfrontiersin.org The rigid, linear geometry and unique electronic nature of the phosphaalkyne unit could inspire the design of novel phosphorus-containing scaffolds for medicinal chemistry. By converting the P≡C triple bond into more stable heterocyclic systems, it may be possible to generate libraries of novel compounds for drug discovery.
Multidisciplinary Approaches to Phosphaalkyne Chemistry
Advancing the frontiers of (2,2-dimethylbutylidyne)phosphine chemistry will increasingly rely on synergistic collaborations between different scientific disciplines.
Key multidisciplinary strategies include:
Computational Chemistry: Quantum chemical calculations (e.g., Density Functional Theory) are already indispensable for understanding the bonding, reactivity, and spectroscopic properties of phosphaalkynes. acs.org Future work will see an even deeper integration of computational modeling to predict reaction outcomes, design novel catalysts, and elucidate complex reaction mechanisms, thereby guiding synthetic efforts more efficiently.
Machine Learning and AI: The application of machine learning to predict chemical reactivity is a rapidly emerging field. nd.eduethz.chnips.ccnih.govnsf.gov By training algorithms on existing reaction data, it may become possible to predict the feasibility of new reactions involving phosphaalkynes or to identify optimal conditions for known transformations. This data-driven approach could significantly accelerate the discovery of new chemistry.
Astrochemistry: The simplest phosphaalkyne, phosphaethyne (HCP), has been detected in the interstellar medium. wikipedia.org While (2,2-dimethylbutylidyne)phosphine is too complex to be found in space, studying its fundamental properties through advanced spectroscopic techniques can contribute to the broader understanding of phosphorus chemistry in astrophysical environments.
| Research Avenue | Key Focus | Potential Impact |
|---|---|---|
| Unconventional Reactivity | C≡P bond cleavage, FLP chemistry, novel insertion reactions | Discovery of new synthons and fundamental reaction pathways |
| Advanced Materials | P-doped nanocarbons, conductive polymers, MOFs | New materials for electronics, energy storage, and catalysis |
| Bio-inspired Applications | Inspiration for bioorthogonal reagents and medicinal scaffolds | Novel tools for chemical biology and drug discovery |
| Multidisciplinary Approaches | Integration of computational chemistry and machine learning | Accelerated discovery and rational design in phosphaalkyne chemistry |
Q & A
Q. What are the established synthetic routes for synthesizing Phosphine, (2,2-dimethylbutylidyne)-, and what analytical techniques are critical for confirming its structural integrity?
- Methodological Answer : Synthesis typically involves organometallic reactions, such as the substitution of halides or alkyl groups on phosphorus precursors. For example, reacting 2,2-dimethylbutyllithium with phosphorus trichloride under inert conditions. Post-synthesis, characterization requires:
- Nuclear Magnetic Resonance (NMR) : P NMR to confirm phosphorus environment (δ ~0–100 ppm range).
- Infrared (IR) Spectroscopy : Identification of P-C stretching vibrations (500–700 cm).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks and isotopic patterns.
Cross-validation of data is essential to avoid misinterpretation, as inaccuracies in spectral assignments can propagate errors in downstream applications .
Q. What safety protocols are essential when handling Phosphine, (2,2-dimethylbutylidyne)- in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for synthesis and purification steps due to potential volatility and toxicity.
- Waste Management : Segregate waste into designated containers for organophosphorus compounds; collaborate with certified disposal services to mitigate environmental risks .
- Emergency Protocols : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous solutions to prevent phosphine gas release.
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data (e.g., NMR vs. mass spectrometry) when characterizing Phosphine, (2,2-dimethylbutylidyne)-?
- Methodological Answer :
- Step 1 : Repeat experiments under controlled conditions (temperature, solvent purity) to rule out experimental artifacts.
- Step 2 : Employ complementary techniques (e.g., X-ray crystallography for unambiguous structural determination).
- Step 3 : Use computational tools (Density Functional Theory, DFT) to simulate NMR chemical shifts or IR spectra, comparing theoretical and experimental results.
- Case Study : Astronomical phosphine detection controversies highlight the need for rigorous data validation; similar principles apply to resolving synthetic compound characterization conflicts .
Q. How can computational chemistry predict the reactivity of Phosphine, (2,2-dimethylbutylidyne)- in catalytic applications?
- Methodological Answer :
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic behavior.
- Transition State Analysis : Identify energy barriers for ligand substitution or oxidative addition reactions.
- Solvent Effects : Incorporate implicit/explicit solvent models (e.g., COSMO-RS) to simulate reaction environments.
- Validation : Compare computational predictions with kinetic studies (e.g., monitoring reaction rates via in-situ IR or UV-Vis spectroscopy).
Q. What experimental design strategies minimize hazardous byproducts during the synthesis of Phosphine, (2,2-dimethylbutylidyne)-?
- Methodological Answer :
- Green Chemistry Principles : Use non-polar solvents (e.g., hexane) to reduce side reactions.
- Catalytic Optimization : Employ transition-metal catalysts (e.g., palladium) to enhance selectivity and reduce stoichiometric waste.
- Real-Time Monitoring : Implement inline analytics (e.g., GC-MS) to detect intermediates and adjust reaction parameters dynamically.
- Environmental Impact Assessment : Follow frameworks similar to those in industrial chemical reports to track and mitigate pollutants .
Data Contradiction Analysis
Q. How should researchers address inconsistent catalytic performance data for Phosphine, (2,2-dimethylbutylidyne)- in cross-coupling reactions?
- Methodological Answer :
- Variable Control : Standardize substrate ratios, solvent purity, and catalyst loading.
- Hypothesis Testing : Use Design of Experiments (DoE) to isolate factors (e.g., temperature, ligand concentration) affecting yield.
- Collaborative Validation : Share samples with independent labs to verify reproducibility, akin to multi-telescope validation in astrophysical studies .
Tables for Key Data
Table 1 : Common Analytical Signatures of Phosphine, (2,2-dimethylbutylidyne)-
Table 2 : Computational Parameters for Reactivity Prediction
| Parameter | Value/Model | Application |
|---|---|---|
| DFT Functional | B3LYP/6-31G(d,p) | HOMO-LUMO gap calculation |
| Solvent Model | COSMO-RS | Reaction environment simulation |
| Transition State | Nudged Elastic Band (NEB) | Energy barrier mapping |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
